

# Mass Spectrometry of n-Propyl Trichloroacetate: A Comparative Guide

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## Compound of Interest

Compound Name: *n*-Propyl trichloroacetate

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This guide provides a comparative analysis of the mass spectrometry of **n-propyl trichloroacetate** and its alternatives. The data presented is intended to aid researchers in compound identification, structural elucidation, and method development.

## Executive Summary

Understanding the fragmentation patterns of **n-propyl trichloroacetate** and related esters under mass spectrometry is crucial for their analytical determination. This guide compares the electron ionization (EI) mass spectral data of **n-propyl trichloroacetate** with three alternatives: *n*-propyl acetate, methyl trichloroacetate, and allyl trichloroacetate. The comparison highlights the influence of the trichlorinated acyl group and the nature of the alkyl/alkenyl group on the resulting mass spectra. While experimental data for **n-propyl trichloroacetate** was not directly available in public databases at the time of this publication, its fragmentation pattern has been predicted based on established principles of mass spectrometry and comparison with structurally similar compounds.

## Data Presentation

The following tables summarize the key mass spectral data for **n-propyl trichloroacetate** and its selected alternatives.

Table 1: Molecular Properties of Analyzed Esters

Compound Name	Molecular Formula	Molecular Weight ( g/mol )
n-Propyl Trichloroacetate	C <sub>5</sub> H <sub>7</sub> Cl <sub>3</sub> O <sub>2</sub>	205.47
n-Propyl Acetate	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	102.13[1][2]
Methyl Trichloroacetate	C <sub>3</sub> H <sub>3</sub> Cl <sub>3</sub> O <sub>2</sub>	177.41[3][4][5]
Allyl Trichloroacetate	C <sub>5</sub> H <sub>5</sub> Cl <sub>3</sub> O <sub>2</sub>	203.45[6]

Table 2: Major Fragment Ions (m/z) and Their Relative Intensities in Electron Ionization Mass Spectrometry

Compound Name	Molecular Ion (M <sup>+</sup> )	Base Peak	Key Fragment Ions (m/z) and (Relative Intensity %)
n-Propyl Trichloroacetate (Predicted)	204/206/208	43	161/163/165 (loss of C <sub>3</sub> H <sub>6</sub> ), 117/119/121 ([CCl <sub>3</sub> CO] <sup>+</sup> ), 82/84 ([CCl <sub>2</sub> CO] <sup>+</sup> ), 43 ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> )
n-Propyl Acetate	102 (low)[1][2]	43	87 (M-15), 73, 61, 43 ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> and [CH <sub>3</sub> CO] <sup>+</sup> )[7][8]
Methyl Trichloroacetate	176/178/180	59	117/119/121 ([CCl <sub>3</sub> CO] <sup>+</sup> ), 82/84 ([CCl <sub>2</sub> CO] <sup>+</sup> ), 59 ([COOCH <sub>3</sub> ] <sup>+</sup> )[3]
Allyl Trichloroacetate	202/204/206	41	161/163/165 (loss of C <sub>3</sub> H <sub>4</sub> ), 117/119/121 ([CCl <sub>3</sub> CO] <sup>+</sup> ), 82/84 ([CCl <sub>2</sub> CO] <sup>+</sup> ), 41 ([C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> )[6]

Note: The presence of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) results in characteristic isotopic patterns for chlorine-containing fragments, indicated by multiple  $m/z$  values (e.g.,  $M^+$ ,  $M+2$ ,  $M+4$ ).

## Experimental Protocols

The following is a general experimental protocol for the analysis of **n-propyl trichloroacetate** and similar esters using Gas Chromatography-Mass Spectrometry (GC-MS).

### 1. Sample Preparation:

- **Standard Preparation:** Prepare a stock solution of the ester in a high-purity solvent such as hexane or ethyl acetate. Perform serial dilutions to create calibration standards in the desired concentration range.
- **Sample Extraction (if necessary):** For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte of interest.

### 2. GC-MS Instrumentation and Conditions:

- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically suitable. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25  $\mu\text{m}$  film thickness.
- **Oven Temperature Program:**
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: Increase at a rate of 10°C/minute to 250°C.
  - Final hold: Hold at 250°C for 5 minutes. (This program is a starting point and should be optimized for specific applications.)
- **Injector Temperature:** 250°C.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/minute.

- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from  $m/z$  35 to 300.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

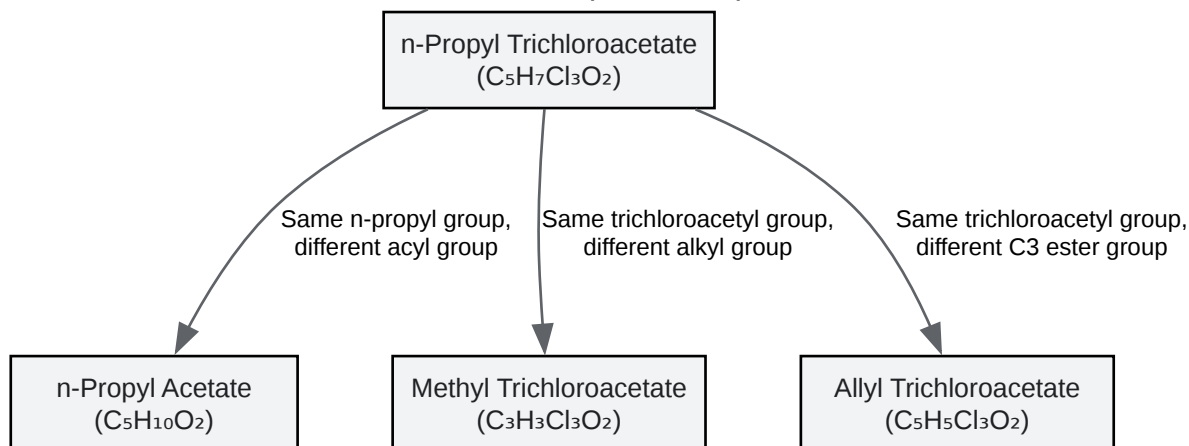
### 3. Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum of the peak.
- Identify the molecular ion and characteristic fragment ions.
- Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

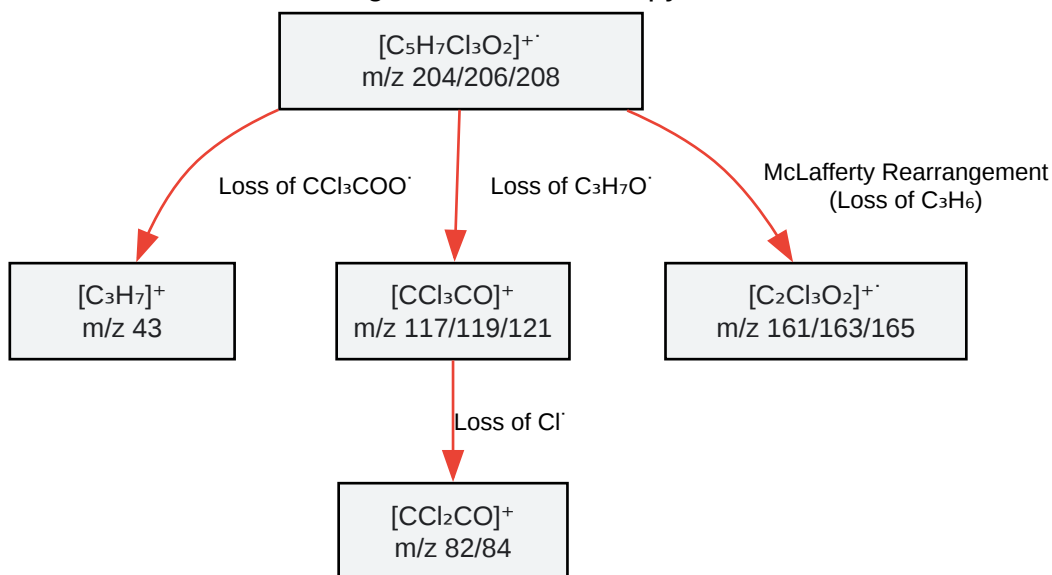
## Mandatory Visualizations

## Logical Relationship of Compound Structures

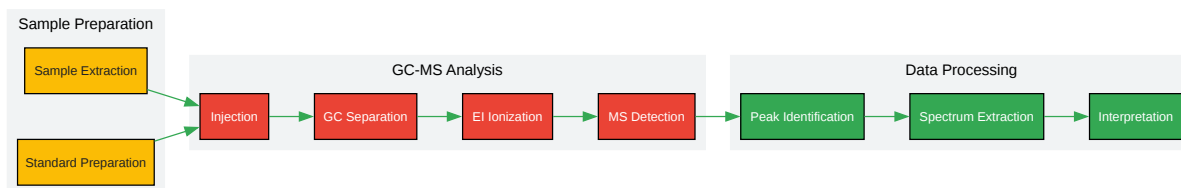
### Structural Relationships of Compared Esters



### Predicted EI Fragmentation of n-Propyl Trichloroacetate



### GC-MS Experimental Workflow



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